molecular formula C25H28F2N4O3 B10915902 4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(4-methoxybenzyl)piperazin-1-yl]pyrimidine

4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(4-methoxybenzyl)piperazin-1-yl]pyrimidine

Cat. No.: B10915902
M. Wt: 470.5 g/mol
InChI Key: JSYKZELKAGHHAX-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(4-methoxybenzyl)piperazin-1-yl]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with difluoromethyl, dimethoxyphenyl, and methoxybenzyl piperazine groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(4-methoxybenzyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the difluoromethyl and dimethoxyphenyl groups. The final step involves the attachment of the methoxybenzyl piperazine moiety. Common reagents used in these reactions include halogenated intermediates, organometallic reagents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(4-methoxybenzyl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(4-methoxybenzyl)piperazin-1-yl]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(4-methoxybenzyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethyl)-3,5-dimethoxyphenylboronic acid
  • 4-(Difluoromethyl)-3,5-dimethoxyphenylmethylsulfane

Uniqueness

Compared to similar compounds, 4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(4-methoxybenzyl)piperazin-1-yl]pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethyl group enhances metabolic stability, while the methoxybenzyl piperazine moiety contributes to its potential therapeutic effects.

Properties

Molecular Formula

C25H28F2N4O3

Molecular Weight

470.5 g/mol

IUPAC Name

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C25H28F2N4O3/c1-32-19-7-4-17(5-8-19)16-30-10-12-31(13-11-30)25-28-20(15-21(29-25)24(26)27)18-6-9-22(33-2)23(14-18)34-3/h4-9,14-15,24H,10-13,16H2,1-3H3

InChI Key

JSYKZELKAGHHAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C3=NC(=CC(=N3)C(F)F)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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